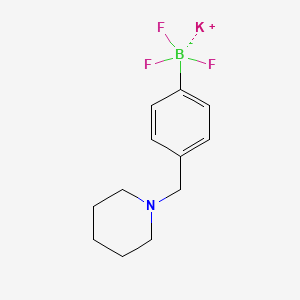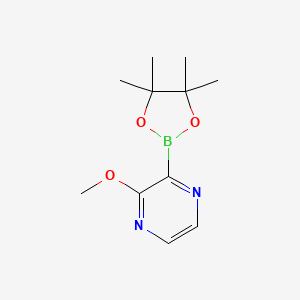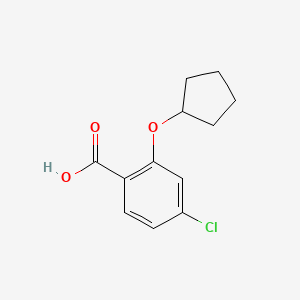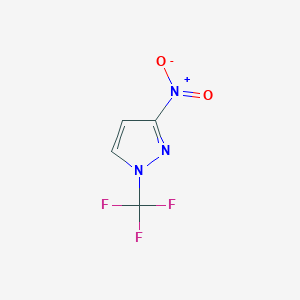![molecular formula C9H17N B13455356 2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
2-Azaspiro[3.6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[3.6]decane is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into the spiro ring system. This compound is part of a broader class of spiro compounds, which are known for their distinct three-dimensional structures and inherent rigidity. These properties make spiro compounds valuable in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific reagents . This method allows for the efficient formation of the spirocyclic core with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[3.6]decane can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic amines.
Applications De Recherche Scientifique
2-Azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable scaffold for the development of biologically active molecules.
Industry: The rigidity and three-dimensional structure of spiro compounds make them useful in the design of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds like buspirone, which is structurally related to this compound, exert their effects through partial agonism of the 5-HT1A receptors . This interaction modulates neurotransmitter activity, leading to anxiolytic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
2,8-Diazaspiro[4.5]decane: Studied for its pharmacological properties and use in drug development.
2,7-Diazaspiro[4.4]nonane: Another spirocyclic compound with significant biological activity.
Uniqueness
2-Azaspiro[3.6]decane stands out due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-10-8-9/h10H,1-8H2 |
Clé InChI |
CDZMBPQIVAKQMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)





![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)


![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
